REACTION_SMILES
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[CH2:1]1[CH2:2][CH2:3][c:4]2[cH:5][cH:6][c:7]([C:10]3([C:13]#[N:14])[CH2:11][CH2:12]3)[cH:8][c:9]21.[CH3:18][OH:19].[ClH:17].[Na+:16].[OH-:15]>>[CH2:1]1[CH2:2][CH2:3][c:4]2[cH:5][cH:6][c:7]([C:10]3([C:13](=[O:15])[OH:19])[CH2:11][CH2:12]3)[cH:8][c:9]21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CC1(c2ccc3c(c2)CCC3)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)C1(c2ccc3c(c2)CCC3)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |